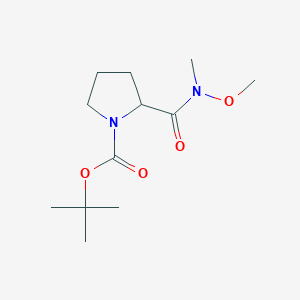
3-amino-N-isobutylbenzamide
Descripción general
Descripción
The compound 3-amino-N-isobutylbenzamide appears to be a derivative of 3-aminobenzamide, which is an inhibitor of the nuclear enzyme poly (ADP-ribose) synthetase (PARS). PARS is involved in the cellular response to DNA damage and plays a role in the pathophysiology of various forms of stress, including myocardial ischemia and local inflammation. The inhibition of PARS by 3-aminobenzamide has been shown to have protective effects in these pathological conditions.
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of 3-aminobenzamide is not explicitly analyzed in the provided papers, it can be inferred that the compound contains an amine group attached to a benzamide moiety. This structure is crucial for its ability to inhibit PARS, as it likely interacts with the enzyme's active site, preventing the synthesis of poly (ADP-ribose) and thus, the cellular processes that lead to inflammation and tissue damage.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 3-aminobenzamide, but they do discuss its role as a PARS inhibitor. The compound's chemical reactivity is central to its therapeutic effects, as it interacts with PARS to prevent the enzyme from responding to DNA damage, which is a key factor in the pathogenesis of myocardial reperfusion injury and inflammation.
Physical and Chemical Properties Analysis
Case Studies and Relevant Studies
The first paper discusses a study where 3-aminobenzamide was used in a rat model of myocardial ischemia and reperfusion injury. The study found that the compound reduced myocardial infarct size, blunted the increase in plasma creatine phosphokinase activity, and partially preserved myocardial ATP levels. The second paper investigates the effects of 3-aminobenzamide in a carrageenan-induced model of local inflammation. The results showed that the compound inhibited the inflammatory response and reduced the formation of nitrotyrosine, an indicator of peroxynitrite formation, suggesting potent anti-inflammatory effects.
Aplicaciones Científicas De Investigación
DNA Repair and Cellular Processes
- 3-Amino-N-isobutylbenzamide, as an inhibitor of poly(ADP-ribose) synthesis, has been explored in the context of DNA repair mechanisms. Studies have shown its complex effects on DNA break frequencies and repair replication in cells exposed to DNA-damaging agents (Cleaver, Milam, & Morgan, 1985). Additionally, it affects various cellular processes, including cell viability and glucose metabolism, which has implications for understanding its broader metabolic effects (Milam & Cleaver, 1984).
Enhancement of DNA Damage Response
- In the context of DNA damage response, 3-Amino-N-isobutylbenzamide has shown to enhance the toxic effects of certain DNA-damaging chemicals in cell cultures, suggesting a role in modulating cellular responses to DNA damage (Lubet et al., 1984).
Effects on DNA Precursor Metabolism
- Research has highlighted the wide-ranging effects of this compound on DNA precursor metabolism, significantly altering the growth and DNA synthesis in human cells. This suggests a more complex role beyond its inhibition of poly(ADP-ribose) synthetase (Milam, Thomas, & Cleaver, 1986).
Dopamine Receptor Affinity
- The compound has been studied for its pKa, log P, and lack of dopamine receptor affinity, providing insights into its basicity, lipophilicity, and potential use in neurological research (Anker et al., 1983).
Radiosensitization and Pharmacokinetics
- 3-Amino-N-isobutylbenzamide has been investigated as a radiosensitizer, inhibiting the repair of DNA strand breaks, with studies monitoring its biodistribution and pharmacokinetics in tumor-bearing rats using magnetic resonance imaging (Brix et al., 2005).
Impact on Bacterial Translocation and Inflammation
- The compound has demonstrated potential in reducing bacterial translocation and intestinal injury in rats, indicating its role in managing inflammatory processes and gut barrier failure (Taner et al., 2001).
Neuroprotective Effects
- Research has highlighted its neuroprotective effects, particularly in the context of ischemic stroke, demonstrating its potential in reducing brain damage and improving functional outcomes (Ding et al., 2001).
Safety And Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, use personal protective equipment as required, and avoid eating, drinking, or smoking when using this product .
Direcciones Futuras
While specific future directions for 3-amino-N-isobutylbenzamide are not mentioned in the search results, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . This suggests that 3-amino-N-isobutylbenzamide could have potential applications in these areas.
Propiedades
IUPAC Name |
3-amino-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZQGUCOQSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393808 | |
| Record name | 3-amino-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-isobutylbenzamide | |
CAS RN |
81882-64-6 | |
| Record name | 3-amino-N-isobutylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)



![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)




